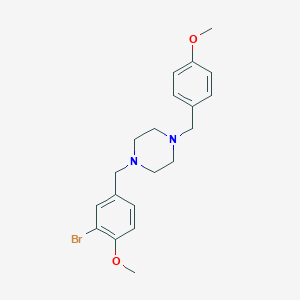![molecular formula C27H31N3 B442364 9-ETHYL-3-({4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE](/img/structure/B442364.png)
9-ETHYL-3-({4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-ETHYL-3-({4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE is a complex organic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic electronics, and materials science. This particular compound features a carbazole core with an ethyl group at the 9th position and a piperazine moiety substituted with a 4-methylbenzyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-ETHYL-3-({4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE typically involves multi-step organic reactions. One common method includes the alkylation of 9-ethylcarbazole with a suitable piperazine derivative. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as potassium carbonate or sodium hydride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Purification steps like recrystallization or chromatography are employed to obtain the final product in high purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbazole core, potentially converting it into a dihydrocarbazole derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are often employed.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Dihydrocarbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the electrophile used.
科学研究应用
Chemistry
In chemistry, 9-ETHYL-3-({4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in various pharmacological studies. It has been investigated for its potential as an anti-cancer agent, given its ability to interact with DNA and inhibit cell proliferation. Additionally, its piperazine moiety makes it a candidate for studies on neurotransmitter modulation and receptor binding.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. They are being studied for their anti-inflammatory, anti-microbial, and anti-viral properties. The compound’s ability to cross the blood-brain barrier also makes it a candidate for neurological research.
Industry
Industrially, this compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials. Its stable carbazole core and functionalizable piperazine ring make it suitable for creating materials with desirable electronic properties.
作用机制
The mechanism of action of 9-ETHYL-3-({4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. The piperazine moiety can interact with neurotransmitter receptors, modulating their activity. Additionally, the compound can inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory cytokines.
相似化合物的比较
Similar Compounds
9-ethylcarbazole: Lacks the piperazine moiety, making it less versatile in biological applications.
3-{[4-(4-methylbenzyl)piperazin-1-yl]methyl}-9H-carbazole: Similar structure but without the ethyl group at the 9th position.
9-ethyl-3-{[4-(4-methylsulfanyl-benzyl)-piperazin-1-ylmethyl]-9H-carbazole: Contains a methylsulfanyl group instead of a methyl group, altering its electronic properties.
Uniqueness
The unique combination of the carbazole core, ethyl group, and piperazine moiety in 9-ETHYL-3-({4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE provides it with a distinct set of chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering a balance of stability, reactivity, and biological activity.
属性
分子式 |
C27H31N3 |
|---|---|
分子量 |
397.6g/mol |
IUPAC 名称 |
9-ethyl-3-[[4-[(4-methylphenyl)methyl]piperazin-1-yl]methyl]carbazole |
InChI |
InChI=1S/C27H31N3/c1-3-30-26-7-5-4-6-24(26)25-18-23(12-13-27(25)30)20-29-16-14-28(15-17-29)19-22-10-8-21(2)9-11-22/h4-13,18H,3,14-17,19-20H2,1-2H3 |
InChI 键 |
DURVLIGDHLMYBV-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC=C(C=C4)C)C5=CC=CC=C51 |
规范 SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC=C(C=C4)C)C5=CC=CC=C51 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


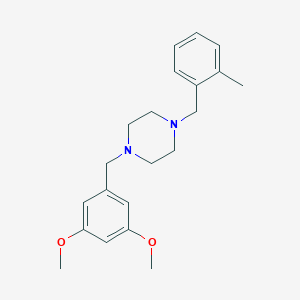
![1-[(2,3-Dimethoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine](/img/structure/B442284.png)
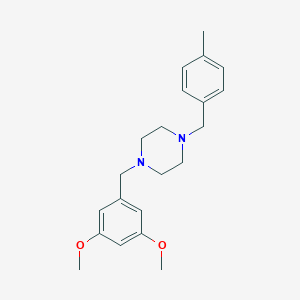
![1-[(3-Bromophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B442288.png)
![9-Ethyl-3-[[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]methyl]carbazole](/img/structure/B442289.png)
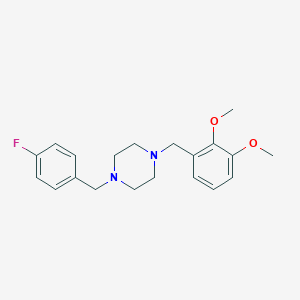
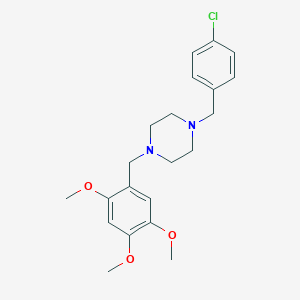
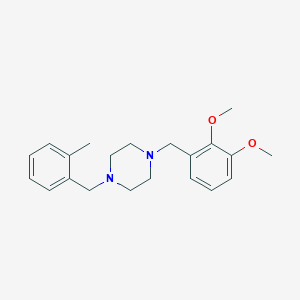
![1-(2-Fluorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B442294.png)
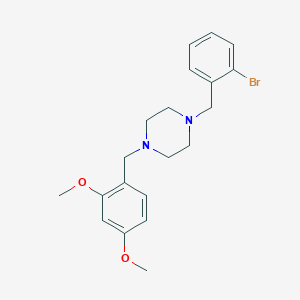
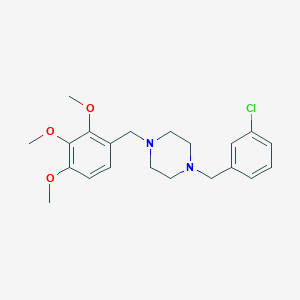
![9,9-dimethyl-6-(3-propoxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B442299.png)
![1-[(3-Chlorophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine](/img/structure/B442300.png)
